![molecular formula C10H10ClF3N2O2 B2606625 Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate CAS No. 2085703-14-4](/img/structure/B2606625.png)
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate” is a chemical compound with the CAS Number: 339010-43-4 and a linear formula of C10H9ClF3NO2 .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate”, have been synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of this compound is 267.63 . The InChI code is 1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The development of fluorinated organic chemicals is becoming an increasingly important research topic .The molecular weight of this compound is 267.63 . The InChI code is 1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 .
Applications De Recherche Scientifique
Reactions with Nucleophiles
Sokolov and Aksinenko (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. This study highlights the compound's reactivity and potential for synthesizing a wide range of heterocyclic compounds (Sokolov & Aksinenko, 2010).
Mn(II) Mononuclear Complexes
Hureau et al. (2008) conducted syntheses and structural analyses of Mn(II) mononuclear complexes using pentadentate amino-pyridine ligands. The study demonstrates the compound's utility in forming metal complexes with potential applications in catalysis and material science (Hureau et al., 2008).
Stereoselective Synthesis
Zhong et al. (1999) described an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, showcasing the compound's role in the synthesis of pharmacologically active molecules. This process involves hydrogenation and chiral auxiliary removal, underscoring the compound's significance in medicinal chemistry (Zhong et al., 1999).
Metal Analyses in Samples
Belin and Gülaçar (2005) utilized methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent for the separation and determination of metal ions in pharmaceutical and environmental samples. This study demonstrates the compound's application in analytical chemistry for metal ion analysis (Belin & Gülaçar, 2005).
Heterocyclic Substance Synthesis
Behbehani et al. (2011) explored the use of 2-arylhydrazononitriles for the synthesis of various heterocyclic substances, demonstrating the compound's utility in the preparation of new materials with antimicrobial properties. This research highlights the compound's versatility in synthetic organic chemistry (Behbehani et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-5(9(17)18-2)16-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZCHSAAQEXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

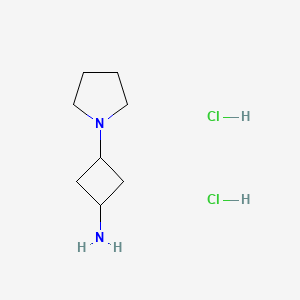
![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)
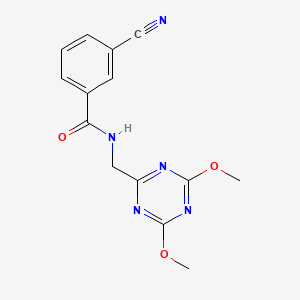
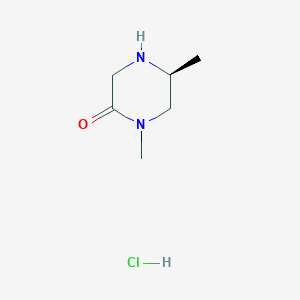
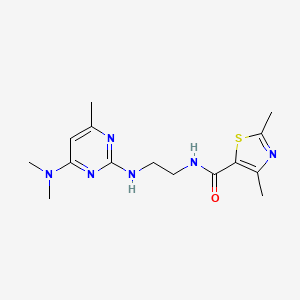
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)
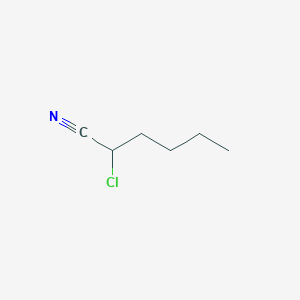
![4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2606558.png)
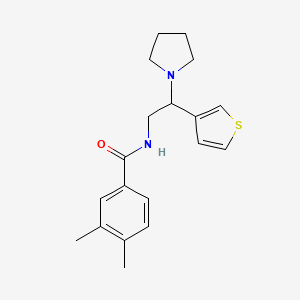
![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)

![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)